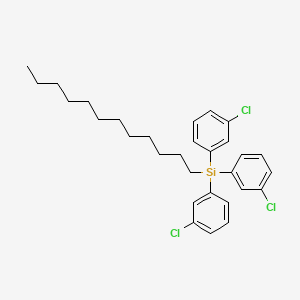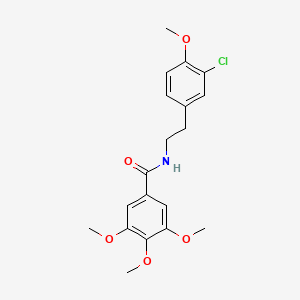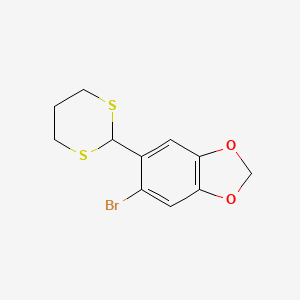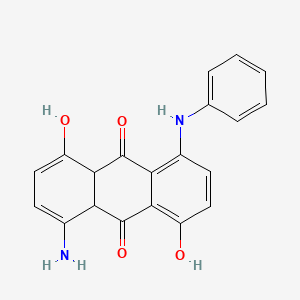
Tris(3-chlorophenyl)(dodecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-chlorophenyl)(dodecyl)silane is an organosilicon compound with the molecular formula C30H37Cl3Si It is characterized by the presence of three 3-chlorophenyl groups and one dodecyl group attached to a silicon atom
Méthodes De Préparation
The synthesis of Tris(3-chlorophenyl)(dodecyl)silane typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Tris(3-chlorophenyl)(dodecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(3-chlorophenyl)(dodecyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Mécanisme D'action
The mechanism of action of Tris(3-chlorophenyl)(dodecyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The 3-chlorophenyl groups provide additional reactivity, allowing for further functionalization and modification of the compound. The dodecyl group imparts hydrophobic properties, making the compound useful in applications where water repellency is desired .
Comparaison Avec Des Composés Similaires
Tris(3-chlorophenyl)(dodecyl)silane can be compared with other similar compounds, such as:
Tris(3-fluorophenyl)(dodecyl)silane: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
Tris(3-chlorophenyl)(octadecyl)silane: Longer alkyl chain (octadecyl) compared to dodecyl, affecting its physical properties and applications.
Tetrakis(3-chlorophenyl)silane: Contains four 3-chlorophenyl groups without the dodecyl group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and their impact on its properties and applications.
Propriétés
Formule moléculaire |
C30H37Cl3Si |
|---|---|
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
tris(3-chlorophenyl)-dodecylsilane |
InChI |
InChI=1S/C30H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
Clé InChI |
XRZGXJXOKUKLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)











![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
